

## Reproducibility of nerve labeling with Bevonescein in different studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bevonescein |           |
| Cat. No.:            | B14761940   | Get Quote |

# Bevonescein for Nerve Labeling: A Comparative Guide to Reproducibility

For researchers, scientists, and drug development professionals, the quest for precise and reproducible nerve labeling agents is paramount for advancing surgical outcomes and neuroscientific understanding. **Bevonescein** (also known as ALM-488), a fluorescent peptide-dye conjugate, has emerged as a promising candidate for real-time intraoperative nerve visualization. This guide provides an objective comparison of **Bevonescein**'s performance with an alternative, supported by experimental data, to assess its reproducibility and utility in various research and clinical settings.

#### **Overview of Bevonescein**

**Bevonescein** is a novel agent designed to selectively bind to nerve tissue.[1][2] It consists of a short-chain amino acid peptide conjugated to a fluorescein moiety.[3][4] When administered intravenously, **Bevonescein** circulates and selectively attaches to nerve fibers.[3] Under surgical lighting, the fluorescent component is activated, causing the nerves to appear as bright green-yellow structures against a darker background.[3][5] This technology aims to enhance surgical precision by allowing surgeons to more clearly identify and avoid critical nerves during procedures.[1][5]

### Performance and Reproducibility in Clinical Studies



A multi-center, single-arm, prospective Phase 1 clinical trial involving 27 adult patients undergoing head and neck surgery (parotidectomy, thyroidectomy, or neck dissection) has provided initial data on the safety and efficacy of **Bevonescein** in humans.[3][6][7]

Key findings from this trial include:

- Safety: The agent was well-tolerated, with no dose-limiting toxicities reported. A single instance of vomiting was noted as possibly related to the drug.[3][6][8]
- Pharmacokinetics: **Bevonescein** has a half-life of approximately 29 to 72 minutes and is cleared from the body renally within 12 hours.[3][6][8] The fluorescence is most vivid 1-5 hours after infusion.[3]
- Efficacy: The optimal dose was determined to be 500 mg.[1][2][3][9] At this dose, the fluorescence signal-to-background ratio (SBR) was 2.1 ± 0.8, which was significantly higher than that observed with standard white light (1.3 ± 0.2; p = 0.003).[3][6][8] Surgeons reported improved nerve conspicuity, with 57% of participants showing a greater than 20% improvement in the discernible length of nerves under fluorescence.[1][3][9] Furthermore, fluorescence helped identify a greater number of nerve branches compared to white light (5.73 vs. 3.01; p < 0.0001).[3]</li>

A larger Phase 3 clinical trial is currently underway across 10 sites to further evaluate if the use of **Bevonescein** leads to improved overall surgical outcomes.[5][10] The completion of this trial is anticipated by the summer of 2025, with a potential New Drug Application (NDA) submission to the U.S. Food and Drug Administration (FDA) in 2026.[1][2][5]

# Comparison with an Alternative: Bevonescein vs. Oxazine-4

In a preclinical study using a rodent model of chronic facial nerve transection, the performance of **Bevonescein** was directly compared to oxazine-4, a myelin-binding dye.[4][11] This study is particularly relevant for understanding the utility of these agents in labeling degenerated nerves, which is crucial for delayed nerve reconstruction surgeries.[4]

The key distinction between the two agents lies in their binding mechanism. **Bevonescein** is believed to bind to the extracellular matrix of nerves, which allows it to label both intact and



degenerated nerves.[4][8][11] In contrast, myelin-based agents like oxazine-4 are not expected to be effective in labeling degenerated nerves due to the loss of myelin.[4][11]

Quantitative Comparison of Nerve Labeling Agents

| Performance Metric                                            | Bevonescein         | Oxazine-4                                                           | Study Population                                     |
|---------------------------------------------------------------|---------------------|---------------------------------------------------------------------|------------------------------------------------------|
| Signal-to-Background<br>Ratio (SBR) for<br>Degenerated Nerves | 3.31 ± 1.11         | 1.27 ± 0.54                                                         | 10 mice with chronic facial nerve transection[4][11] |
| Visibility of<br>Degenerated Nerves                           | 100% (20/20 nerves) | 40% faintly perceptible (8/20 nerves), 60% invisible (12/20 nerves) | 10 mice with chronic facial nerve transection[4][11] |
| SBR for Autonomic<br>Nerves                                   | 1.77 ± 0.65         | 1.11 ± 0.14                                                         | 7 mice[4][11]                                        |
| P-value (SBR<br>Degenerated Nerves)                           | <0.001              | [4][11]                                                             |                                                      |
| P-value (SBR<br>Autonomic Nerves)                             | 0.02                | [4][11]                                                             | _                                                    |

## **Experimental Protocols**

Phase 1 Human Clinical Trial (NCT04420689)[6][8]

- Study Design: A single-arm, prospective, multi-center, dose-escalation Phase 1 trial.[6][7]
- Participants: 27 adult patients with head and neck neoplasms undergoing parotidectomy, thyroidectomy, or cervical neck dissections.[1][3][6]
- Intervention: Patients received a single intravenous infusion of Bevonescein at varying doses prior to surgery.[5][10][12]
- Imaging: Intraoperative nerve visualization was performed using a Zeiss Tivato surgical microscope equipped with a Yellow 560 filter.[1] Surgeons first used white-light visualization,



followed by a fluorescence overlay.[3]

Data Collection: Safety, pharmacokinetics, and optimal dose and timing of Bevonescein
were assessed.[6] Nerve conspicuity, visible nerve length, and delineation of branching were
evaluated by surgeons using a 4-point Likert scale.[1] The signal-to-background ratio (SBR)
was calculated to objectively measure fluorescence enhancement.[6][8]

Preclinical Rodent Study[4][11]

- Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.[4][11]
- Intervention: At five months post-transection, ten mice were co-injected with **Bevonescein** and oxazine-4.[4][11]
- Imaging: Intraoperative exploration of the facial nerve was performed with fluorescence imaging.[4][11]
- Data Analysis: The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.[4][11]

## Visualizing the Experimental Workflow





Click to download full resolution via product page

Caption: Experimental workflows for the Phase 1 human trial and preclinical rodent study of **Bevonescein**.

#### Conclusion

The available data from both clinical and preclinical studies demonstrate the potential of **Bevonescein** as a reproducible and effective agent for intraoperative nerve labeling. Its ability to significantly improve nerve visualization compared to standard white light and its superior



performance in labeling degenerated nerves compared to a myelin-binding agent highlight its promise for enhancing surgical safety and outcomes. The ongoing Phase 3 trial will be crucial in further validating these initial findings and paving the way for its potential clinical adoption. For researchers, **Bevonescein** offers a valuable tool for nerve visualization in both healthy and pathological states, with a clear mechanism of action that appears to be independent of myelination status.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Alume Biosciences Announces Publication of Data Examining First-in-Human Use of Bevonescein to Illuminate Nerves in Nature Communications - BioSpace [biospace.com]
- 3. Illuminating the Path: Bevonescein and the Rise of Fluorescence-Guided Nerve Imaging | by Harry Blackwood | Medium [medium.com]
- 4. Intraoperative Real-Time Fluorescence Labeling of Degenerated Facial Nerves with Bevonescein PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Drug Bevonescein Shows Promise for Nerve-Sparing Surgery in Phase 1-2 Trial [trial.medpath.com]
- 6. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. aijourn.com [aijourn.com]
- 10. UNM Physician Tests Drug That Causes Nerve Tissue to Emit Light, Enabling Faster, Safer Surgery | UNM HSC Newsroom [hscnews.unm.edu]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]



 To cite this document: BenchChem. [Reproducibility of nerve labeling with Bevonescein in different studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14761940#reproducibility-of-nerve-labeling-withbevonescein-in-different-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com